molecular formula C13H17BrN2O3 B599284 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline CAS No. 1365272-51-0

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Cat. No.: B599284
CAS No.: 1365272-51-0
M. Wt: 329.194
InChI Key: XHOKWZYROYEDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C13H17BrN2O3. It is characterized by the presence of a bromine atom, a cyclohexyl group, a methoxy group, and a nitro group attached to an aniline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom. The cyclohexyl group is then introduced through a substitution reaction, and finally, the methoxy group is added via methylation .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methoxy group can influence its electronic properties and reactivity .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-19-13-8-11(12(16(17)18)7-10(13)14)15-9-5-3-2-4-6-9/h7-9,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKWZYROYEDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742901
Record name 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-51-0
Record name Benzenamine, 4-bromo-N-cyclohexyl-5-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.